molecular formula C8H15NO B14142823 (E)-2,2-Dimethylcyclohexanone oxime CAS No. 4500-17-8

(E)-2,2-Dimethylcyclohexanone oxime

Cat. No.: B14142823
CAS No.: 4500-17-8
M. Wt: 141.21 g/mol
InChI Key: SJMQCPHPTFSSRN-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,2-Dimethylcyclohexanone oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-2,2-Dimethylcyclohexanone oxime can be synthesized through the condensation of 2,2-dimethylcyclohexanone with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by an acid or base. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction proceeds as follows:

2,2-Dimethylcyclohexanone+Hydroxylamine(E)-2,2-Dimethylcyclohexanone oxime+Water\text{2,2-Dimethylcyclohexanone} + \text{Hydroxylamine} \rightarrow \text{this compound} + \text{Water} 2,2-Dimethylcyclohexanone+Hydroxylamine→(E)-2,2-Dimethylcyclohexanone oxime+Water

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2,2-Dimethylcyclohexanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The oxime group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted oxime derivatives

Scientific Research Applications

(E)-2,2-Dimethylcyclohexanone oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2,2-Dimethylcyclohexanone oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclohexanone oxime (Z-isomer)
  • Cyclohexanone oxime
  • Acetone oxime

Uniqueness

(E)-2,2-Dimethylcyclohexanone oxime is unique due to its specific structural configuration, which can influence its reactivity and interaction with other molecules

Properties

CAS No.

4500-17-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(NE)-N-(2,2-dimethylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3/b9-7+

InChI Key

SJMQCPHPTFSSRN-VQHVLOKHSA-N

Isomeric SMILES

CC\1(CCCC/C1=N\O)C

Canonical SMILES

CC1(CCCCC1=NO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.